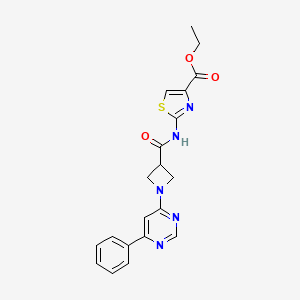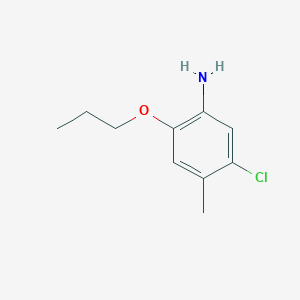
5-Chloro-4-methyl-2-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methyl-2-propoxyaniline is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is used in various applications, including as a reagent in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . Unfortunately, the specific structural diagram is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.68 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Occurrence and Toxicity of Environmental Contaminants
While the specific compound “5-Chloro-4-methyl-2-propoxyaniline” did not directly appear in the scientific literature reviewed, the discussions on the occurrence, toxicity, and environmental impact of similar compounds provide insight into the broader context of chemical pollution research. For instance, the study by Bedoux et al. (2012) focuses on the occurrence, toxicity, and degradation of Triclosan (TCS), a synthetic antibacterial agent, highlighting concerns regarding chemical stability and environmental persistence that could be relevant to the study of a wide range of synthetic compounds, including anilines like “this compound” (Bedoux et al., 2012).
Sorption and Degradation of Herbicides
Research on the sorption and degradation of phenoxy herbicides, as reviewed by Werner et al. (2012), offers valuable insights into the environmental fate of structurally related compounds. Understanding the interaction of such chemicals with soil and organic matter can inform remediation and pollution prevention strategies for a variety of related compounds, including “this compound” (Werner et al., 2012).
Antimicrobial and Antioxidant Properties of Phenolic Compounds
The review on Chlorogenic Acid by Santana-Gálvez et al. (2017) discusses the antimicrobial and antioxidant properties of phenolic compounds, which are of significant interest in food science and pharmacology. These properties suggest potential applications in developing natural preservatives and health supplements, areas where “this compound” could also find relevance if it exhibits similar biological activities (Santana-Gálvez et al., 2017).
Environmental Impact of Pesticide Use
The comprehensive review by Zuanazzi et al. (2020) on the global trends and gaps in studies of 2,4-D herbicide toxicity underscores the environmental and health concerns associated with pesticide use. Such research highlights the need for continuous monitoring and evaluation of chemical pollutants, including anilines and their derivatives, to better understand their ecological and human health impacts (Zuanazzi et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 5-chloro-2-methyl-4-isothiazolin-3-one, indicates that it is hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, avoid contact with skin and eyes, and to use only under a chemical fume hood .
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-4-13-10-5-7(2)8(11)6-9(10)12/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYNQCVKLXSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

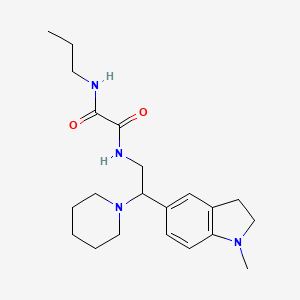
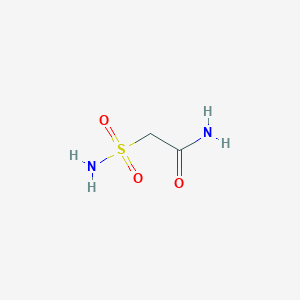
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)
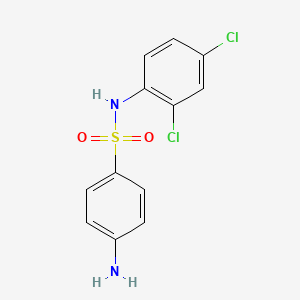
![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)
![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)
![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)
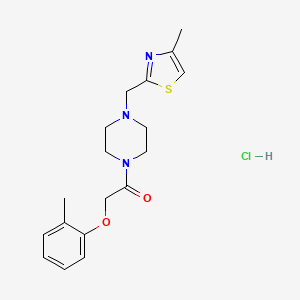
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
